molecular formula C5H14N2 B084859 N-Ethyl-1,3-propanediamine CAS No. 10563-23-2

N-Ethyl-1,3-propanediamine

Cat. No.: B084859
CAS No.: 10563-23-2
M. Wt: 102.18 g/mol
InChI Key: ODGYWRBCQWKSSH-UHFFFAOYSA-N
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Description

N-Ethyl-1,3-propanediamine is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amino groups. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor. It is soluble in water, alcohols, and ethers, and is known for its strong basicity due to the presence of the amino groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-1,3-propanediamine can be synthesized through the reaction of methyleneamine with chloroethane. The reaction typically involves the addition of methyleneamine and chloroethane into a reaction vessel, followed by heating under controlled conditions for several hours. The product is then purified using solvent extraction or distillation methods .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-(ethylamino)propionitrile. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Ethyl-1,3-propanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. This can result in the modulation of biochemical pathways, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Uniqueness: N-Ethyl-1,3-propanediamine is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds and can result in different chemical and biological properties .

Properties

IUPAC Name

N'-ethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGYWRBCQWKSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065126
Record name N-Ethylpropane-1,3-diamine
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10563-23-2
Record name N-Ethyl-1,3-propanediamine
Source CAS Common Chemistry
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Record name N-(2-Aminoethyl)-3-aminopropane
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Record name N-Ethyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-ethyl-
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Record name N-Ethylpropane-1,3-diamine
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Record name N-ethylpropane-1,3-diamine
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Record name N-ETHYL-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Ethyl-1,3-propanediamine used as an internal standard in the analysis of morantel residues?

A1: this compound shares structural similarities with the analyte of interest, N-methyl-1,3-propanediamine, which is a breakdown product of the drug morantel. This similarity in structure often translates to similar chemical behavior during sample preparation and analysis. [] Using a structurally similar internal standard helps to account for variations in extraction efficiency, derivatization yields, and instrument response, ultimately improving the accuracy and precision of the analytical method. []

Q2: How does the use of this compound improve the accuracy and precision of the analytical method for morantel residue determination?

A2: The addition of a known amount of this compound to the bovine liver sample before analysis allows scientists to normalize the signal of the analyte. [] This normalization corrects for potential losses during sample processing or variations in instrument response. By comparing the signal ratio of the analyte to the internal standard, researchers can more accurately quantify the original concentration of morantel residues in the liver tissue. [] This approach minimizes the impact of experimental variations, leading to more reliable and reproducible results.

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